N-(2,2-diphenylethyl)-5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-carboxamide
Description
“N-(2,2-diphenylethyl)-5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-carboxamide” is a synthetic organic compound that features a furan ring substituted with a carboxamide group and a hydroxy-alkynyl side chain. The presence of the diphenylethyl group adds to its structural complexity and potential for diverse chemical reactivity. This compound may have applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Properties
IUPAC Name |
N-(2,2-diphenylethyl)-5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-24(2,27)16-15-20-13-14-22(28-20)23(26)25-17-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,21,27H,17H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPJITKTVCXPTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(O1)C(=O)NCC(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,2-diphenylethyl)-5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-carboxamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the Carboxamide Group: This can be achieved by reacting the furan derivative with an appropriate amine under amide formation conditions.
Addition of the Hydroxy-Alkynyl Side Chain: This step might involve Sonogashira coupling to introduce the alkynyl group, followed by hydroxylation.
Attachment of the Diphenylethyl Group: This could be done through Friedel-Crafts alkylation or other suitable alkylation methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl compound.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Conditions involving Lewis acids like AlCl3 (Aluminium chloride) for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Pharmacology: Investigation of its potential as a drug candidate due to its structural features.
Medicine
Industry
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(2,2-diphenylethyl)-5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-carboxamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the hydroxy-alkynyl side chain and the diphenylethyl group could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-diphenylethyl)-5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-carboxamide: can be compared with other furan derivatives, carboxamides, and compounds with hydroxy-alkynyl groups.
Uniqueness
- The combination of the furan ring, carboxamide group, hydroxy-alkynyl side chain, and diphenylethyl group makes this compound unique in terms of its chemical reactivity and potential applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
